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Introduction
Vinclozolin, a dicarboximide fungicide, has been identified as a significant endocrine-disrupting

chemical (EDC). Its biological activity is primarily attributed to its metabolites, M1 (2-[[(3,5-

dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-

methylbut-3-enanilide). This technical guide focuses on the endocrine-disrupting effects of the

M2 metabolite, which is recognized as the more potent of the two. This document provides a

comprehensive overview of the molecular mechanisms, quantitative data from key studies, and

detailed experimental protocols relevant to the assessment of Vinclozolin M2's endocrine-

disrupting properties.

Core Mechanism of Action: Androgen Receptor
Antagonism
The primary mechanism by which Vinclozolin M2 exerts its endocrine-disrupting effects is

through competitive antagonism of the androgen receptor (AR). M2 binds to the AR, inhibiting

the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This

blockage prevents the receptor from undergoing the conformational changes necessary for

DNA binding and the subsequent transactivation of androgen-responsive genes. The

consequence of this antagonism is a disruption of normal male reproductive development and

function.[1][2][3]
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Quantitative Data on Receptor Binding and Activity
The following tables summarize the quantitative data on the interaction of Vinclozolin M2 with

various steroid hormone receptors and its effect on androgen-induced transcriptional activation.

Table 1: Competitive Binding Affinity of Vinclozolin Metabolites to Steroid Receptors

Compound Receptor Species Ki (μM) Reference

Vinclozolin M2
Androgen

Receptor (AR)
Rat 9.7 [1]

Vinclozolin M1
Androgen

Receptor (AR)
Rat 92 [1]

Vinclozolin
Androgen

Receptor (AR)
Rat >700 [1]

Vinclozolin M2
Progesterone

Receptor (PR)
Rat 60 [4]

Vinclozolin M1
Progesterone

Receptor (PR)
Rat 400 [4]

Vinclozolin M2
Estrogen

Receptor (ER)
Rat No binding [4]

Vinclozolin M1
Estrogen

Receptor (ER)
Rat No binding [4]

Table 2: In Vitro Anti-Androgenic Activity of Vinclozolin M2
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Assay Cell Line Endpoint
M2
Concentrati
on

Effect Reference

Androgen-

Induced

Transactivatio

n (MMTV

promoter)

CV-1

Inhibition of

DHT-induced

luciferase

activity

0.2 - 10 μM

Dose-

dependent

inhibition

[2]

Androgen-

Induced AR

Binding to

ARE

-

Inhibition of

DHT-induced

AR-ARE

binding

0.2 - 10 μM

Inhibition in

the presence

of 50 nM

DHT

[2]

PSA Gene

Expression

and Secretion

LNCaP

Reduction of

DHT-induced

PSA

Not specified

Strongest

downregulati

on compared

to Vinclozolin

and M1

[5]

Agonist

Activity

(mutant AR)

LNCaP

Promotion of

AR binding to

ARE and

transcription

10 μM

Agonist

activity in the

absence of

DHT

[2]

Multi-Receptor Interactions and Non-Genomic
Effects
While the primary endocrine-disrupting activity of Vinclozolin M2 is mediated through the AR,

studies have shown that it can also interact with other steroid hormone receptors, albeit with

lower affinity. M2 has been demonstrated to be an antagonist for the progesterone receptor

(PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[6] Interestingly, M2,

along with Vinclozolin and M1, has been shown to act as an agonist for both estrogen

receptors (ERα and ERβ).[6]

Recent evidence also suggests that Vinclozolin and its metabolites may elicit non-genomic

effects. One study in porcine granulosa cells indicated that Vinclozolin can activate the ERK1/2
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and Akt signaling pathways, suggesting a mechanism of action that is independent of direct

nuclear receptor-mediated gene transcription.[7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

endocrine-disrupting effects of Vinclozolin M2.

Androgen Receptor Competitive Binding Assay (Rat
Ventral Prostate Cytosol)
Objective: To determine the binding affinity (Ki) of Vinclozolin M2 for the androgen receptor.

Materials:

Adult male Sprague-Dawley rats

[3H]-R1881 (radiolabeled synthetic androgen)

Vinclozolin M2 and other test compounds

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

DCC (dextran-coated charcoal)

Scintillation cocktail and counter

Procedure:

Cytosol Preparation:

Euthanize adult male rats and excise the ventral prostates.

Homogenize the tissue in ice-cold TEDG buffer.

Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).

Competitive Binding:
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In assay tubes, add a fixed concentration of [3H]-R1881.

Add increasing concentrations of unlabeled Vinclozolin M2 or a reference competitor (e.g.,

unlabeled R1881).

Add the prepared rat prostate cytosol to each tube.

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

Separation of Bound and Free Ligand:

Add DCC suspension to each tube to adsorb the unbound [3H]-R1881.

Incubate for a short period on ice and then centrifuge to pellet the charcoal.

Quantification:

Transfer the supernatant (containing the bound [3H]-R1881) to scintillation vials.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of specific binding at each concentration of the competitor.

Determine the IC50 value (concentration of competitor that inhibits 50% of specific [3H]-

R1881 binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

MMTV-Luciferase Reporter Gene Assay
Objective: To assess the ability of Vinclozolin M2 to antagonize androgen-induced gene

transcription.

Materials:

CV-1 cells (or other suitable cell line)
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Expression vector for the human androgen receptor (hAR)

Reporter vector containing the luciferase gene under the control of the Mouse Mammary

Tumor Virus (MMTV) promoter, which contains androgen response elements (AREs).

Transfection reagent

Dihydrotestosterone (DHT)

Vinclozolin M2

Luciferase assay reagent

Luminometer

Procedure:

Cell Culture and Transfection:

Culture CV-1 cells in appropriate media.

Co-transfect the cells with the hAR expression vector and the MMTV-luciferase reporter

vector using a suitable transfection reagent.

Plate the transfected cells into 96-well plates.

Compound Exposure:

Treat the cells with a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM) to induce

androgenic activity.

Concurrently, treat the cells with increasing concentrations of Vinclozolin M2. Include

appropriate controls (vehicle, DHT alone).

Incubate the cells for 24-48 hours.

Luciferase Assay:

Lyse the cells to release the luciferase enzyme.
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Add the luciferase assay reagent, which contains the substrate luciferin.

Measure the light output (luminescence) using a luminometer.

Data Analysis:

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla

luciferase) or to total protein concentration to account for differences in transfection

efficiency and cell number.

Calculate the percentage of inhibition of DHT-induced luciferase activity for each

concentration of Vinclozolin M2.

Determine the IC50 value.

In Vivo Rat Model for Endocrine Disruption Assessment
Objective: To evaluate the in vivo endocrine-disrupting effects of Vinclozolin M2 on male

reproductive development.

Materials:

Timed-pregnant Sprague-Dawley rats

Vinclozolin (administered orally, which is metabolized to M2 in vivo)

Vehicle (e.g., corn oil)

Calipers for anogenital distance (AGD) measurement

Analytical equipment for hormone analysis (e.g., ELISA, LC-MS/MS)

Histology equipment

Procedure:

Dosing:
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Administer Vinclozolin by oral gavage to pregnant dams daily from gestational day 14 to

postnatal day 3.[1] Use a range of doses (e.g., 0, 100, 200 mg/kg/day).[8][9]

Developmental Assessments:

At birth (postnatal day 1), measure the anogenital distance (AGD) of male pups.

Monitor for the presence of areolas/nipples in male offspring.

Observe for any gross malformations of the reproductive tract.

Post-Weaning and Adult Assessments:

At various time points (e.g., puberty, adulthood), euthanize male offspring.

Collect blood for hormone analysis (testosterone, LH, FSH).

Dissect and weigh androgen-dependent tissues (ventral prostate, seminal vesicles,

epididymis).

Perform histopathological examination of reproductive tissues.

Assess sperm count and motility.

Data Analysis:

Compare the measured endpoints between the control and Vinclozolin-exposed groups

using appropriate statistical methods.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways affected by Vinclozolin M2 and a typical experimental workflow for its assessment.
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Caption: Anti-androgenic action of Vinclozolin M2.
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Caption: Workflow for assessing endocrine disruption.

Conclusion
Vinclozolin M2 is a potent endocrine disruptor, primarily acting as an antagonist to the

androgen receptor. Its ability to competitively inhibit androgen binding leads to significant

disruptions in androgen-dependent physiological processes, particularly male reproductive

development. Furthermore, emerging evidence of its interactions with other steroid receptors

and potential non-genomic signaling pathways highlights the complexity of its endocrine-

disrupting profile. The experimental protocols and data presented in this guide provide a

foundational understanding for researchers and professionals in the fields of toxicology and

drug development to further investigate and mitigate the risks associated with Vinclozolin M2

and other potential endocrine disruptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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